molecular formula C21H27NO3 B14109273 N-(6-butylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)hydroxylamine

N-(6-butylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)hydroxylamine

Cat. No.: B14109273
M. Wt: 341.4 g/mol
InChI Key: IDKNOVDPZHNZLG-UHFFFAOYSA-N
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Description

N-(6-butylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1’-cyclohexane]-8-ylidene)hydroxylamine is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-butylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1’-cyclohexane]-8-ylidene)hydroxylamine typically involves a multi-step process. One common method includes the condensation of 4-hydroxycoumarin with malononitrile in the presence of a catalyst such as Ni@Imine-Li±MMT under solvent-free conditions at 100°C . This reaction yields a family of 3,4-dihydropyrano[3,2-c]chromenes, which can be further modified to obtain the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. The reusability of catalysts and the absence of solvents make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N-(6-butylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1’-cyclohexane]-8-ylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxylamine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(6-butylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1’-cyclohexane]-8-ylidene)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-butylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1’-cyclohexane]-8-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-butylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1’-cyclohexane]-8-ylidene)hydroxylamine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(6-butylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-2-3-7-15-13-20(22-23)24-19-14-18-16(12-17(15)19)8-11-21(25-18)9-5-4-6-10-21/h12-14,23H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKNOVDPZHNZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=NO)OC2=C1C=C3CCC4(CCCCC4)OC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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